

In-depth Technical Guide: 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

Cat. No.: B1300177

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CAS Number: 41381-89-9

This technical guide provides a comprehensive overview of **2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, synthesis, physicochemical properties, and known biological activities, supported by experimental data and protocols.

Chemical Identity and Synonyms

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile is a nitrile-containing thiazole derivative. Its core structure consists of a phenyl group attached to a thiazole ring, which in turn is substituted with an acetonitrile group.

Table 1: Chemical Identifiers[\[1\]](#)

Property	Value
CAS Number	41381-89-9
IUPAC Name	2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
Molecular Formula	C ₁₁ H ₈ N ₂ S
Molecular Weight	200.26 g/mol
InChI Key	SOFCSIBVJROWGI-UHFFFAOYSA-N
Canonical SMILES	N#CCC1=NC(=CS1)C1=CC=CC=C1

Synonyms:[2]

- (4-Phenyl-thiazol-2-yl)-acetonitrile
- 2-(4-phenyl-1,3-thiazol-2-yl)ethanenitrile
- 2-(4-phenylthiazol-2-yl)acetonitrile
- 4-Phenyl-2-cyanomethylthiazole
- 4-Phenylthiazole-2-acetonitrile
- BAS 01020743
- CID704539
- Maybridge1_006883
- SR-01000632051-1
- ST5036686
- ZINC00088487

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile** are not extensively reported in the public domain. However, based on its structure and data from chemical suppliers, the following information can be inferred.

Table 2: Physicochemical Properties

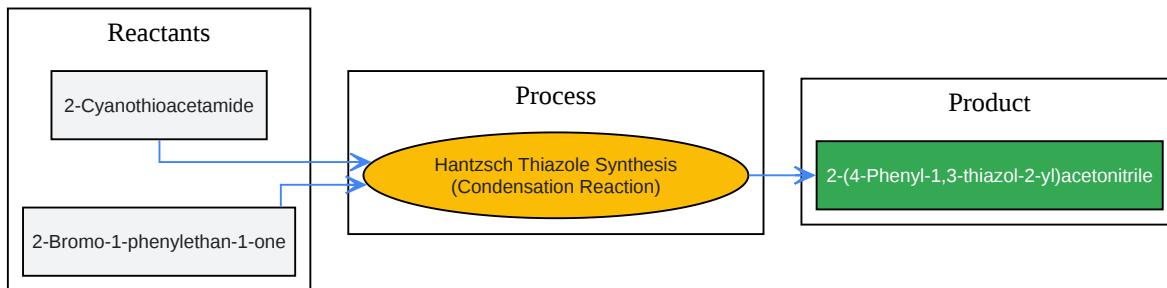
Property	Value	Source
Physical State	Solid	--INVALID-LINK--
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile** is not readily available in peer-reviewed literature, the synthesis of analogous 2-cyanomethylthiazole derivatives generally follows the Hantzsch thiazole synthesis. This involves the condensation of an α -haloketone with a thioamide. For **2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile**, a plausible synthetic route would involve the reaction of 2-bromo-1-phenylethan-1-one with 2-cyanothioacetamide.

A modified Hantzsch thiazole formation has been described for the synthesis of a related compound, 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile. This process involves the cyclocondensation of 2-bromo-1-(2-fluorophenyl)ethan-1-one with 2-cyanothioacetamide in glycerol under microwave irradiation, suggesting a potential methodology for the title compound.^[3]

Logical Workflow for a Plausible Synthesis:



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Figure 1. Plausible synthetic route for **2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile**.

Spectral Data

While full spectral data sets are not publicly available, some information can be gleaned from related compounds and supplier data.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of a closely related derivative, 4-phenylthiazol-2-yl-(phenylhydrazone)acetonitrile, has been reported.[4][5] For **2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile**, the expected ^1H NMR signals would include peaks corresponding to the protons of the phenyl group, a singlet for the thiazole ring proton, and a singlet for the methylene protons of the acetonitrile group.

The ^{13}C NMR spectrum is expected to show signals for the carbons of the phenyl ring, the thiazole ring, the nitrile carbon, and the methylene carbon. Typical chemical shift ranges for carbons in similar environments are available.[6][7]

4.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the $\text{C}\equiv\text{N}$ stretch of the nitrile group (typically around $2240\text{--}2260\text{ cm}^{-1}$), $\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching vibrations of the thiazole and phenyl rings, and $\text{C}-\text{H}$ stretching and bending vibrations.

4.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 200.26 g/mol.

Biological Activity

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[8] While specific quantitative data for **2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile** is limited, studies on closely related compounds provide insights into its potential biological profile.

5.1. Anticancer Activity

A study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrated cytotoxic effects against various human cancer cell lines, including neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cells, with IC_{50} values in the micromolar range.^[8] Another study on 2-(furan-2-yl)-4-methylbenzo[d]thiazole derivatives also reported their in vitro anticancer activity.^[9] These findings suggest that the 4-phenylthiazole scaffold is a promising pharmacophore for the development of novel anticancer agents.

5.2. Antimicrobial Activity

Thiazole-containing compounds have been investigated for their antibacterial and antifungal activities. For instance, N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria.^[10] Another study on 2-azidobenzothiazoles reported significant antibacterial potential against various bacterial strains, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[11] These reports indicate the potential of the thiazole moiety in the development of new antimicrobial agents.

5.3. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been explored. A study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids showed potent inhibition of 5-lipoxygenase, a key enzyme in the inflammatory pathway.^[12]

Table 3: Biological Activity of Structurally Related Thiazole Derivatives

Compound Class	Activity	Cell Line / Target	IC ₅₀ / MIC	Reference
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives	Anticancer	SKNMC, Hep-G2	10.8 - 22.3 μ M	[8]
N-(Thiazol-2-yl)benzenesulfonamide derivatives	Antibacterial	S. aureus, A. xylosoxidans	3.9 μ g/mL	[10][13]
2-Azidobenzothiazole derivatives	Antibacterial	E. faecalis, S. aureus	8 μ g/mL	[11]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives	Anti-inflammatory	5-Lipoxygenase	0.43 - 0.98 μ M	[12]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the scientific literature detailing the involvement of **2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile** in any particular signaling pathway.

Experimental Workflow for Biological Screening:

A typical workflow for assessing the biological activity of a compound like **2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile** would involve a series of in vitro assays.

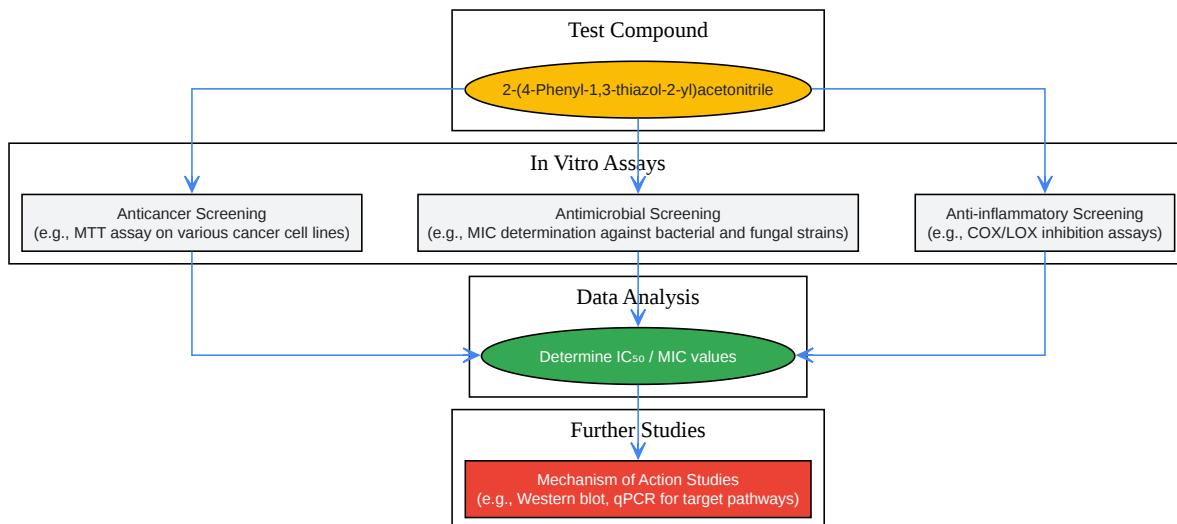
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Figure 2. General experimental workflow for evaluating the biological activity of **2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile**.

Conclusion

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile is a versatile chemical intermediate with potential applications in the development of new therapeutic agents.^[14] While detailed experimental data for this specific compound is sparse, the known biological activities of the broader class of thiazole derivatives, particularly in the areas of oncology, infectious diseases, and inflammation, highlight its significance as a scaffold for further investigation. Future research should focus on elucidating its precise biological targets and mechanisms of action, as well as on optimizing its structure to enhance potency and selectivity.

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